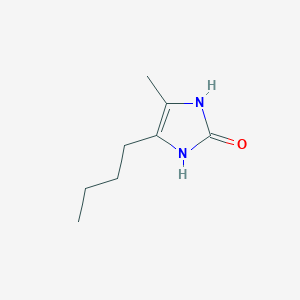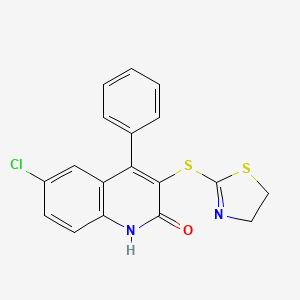![molecular formula C19H22N2OS B10870516 N-{3-[(prop-2-en-1-ylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10870516.png)
N-{3-[(prop-2-en-1-ylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an allylamino group, a tetrahydrobenzothiophene ring, and a benzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method involves the alkylation of a benzothiophene derivative with an allylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets in biological systems. The allylamino group can form hydrogen bonds with proteins, affecting their function. The benzothiophene ring can interact with hydrophobic pockets in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-ALLYLAMINO-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE: This compound shares the allylamino and benzamide groups but differs in the presence of a trichloroethyl group.
3-ALKYL-5-ALLYLAMINO-2-BENZOYLIMINO-1,3,4-THIADIAZOLES: These compounds have a similar allylamino group but differ in the core structure, which is a thiadiazole ring.
Uniqueness
N~1~-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE is unique due to its combination of a tetrahydrobenzothiophene ring and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H22N2OS |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[3-[(prop-2-enylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H22N2OS/c1-2-12-20-13-16-15-10-6-7-11-17(15)23-19(16)21-18(22)14-8-4-3-5-9-14/h2-5,8-9,20H,1,6-7,10-13H2,(H,21,22) |
InChI Key |
FUWIKGGIAMHGKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870443.png)
cyanamide](/img/structure/B10870450.png)

![2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B10870454.png)
![2-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870455.png)
![Methyl 3-({[(4-methylphenyl)sulfonyl]acetyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B10870462.png)
![7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870466.png)
![3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B10870474.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10870476.png)
![7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10870482.png)
![8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-5-(4-nitrophenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10870484.png)
![N-[(4E)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B10870486.png)
![8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10870493.png)

